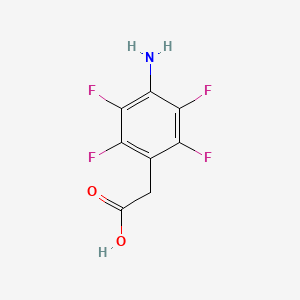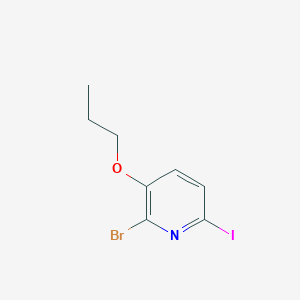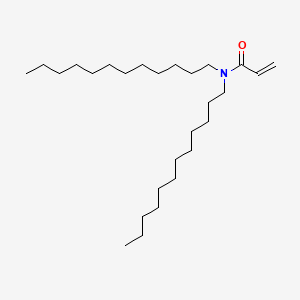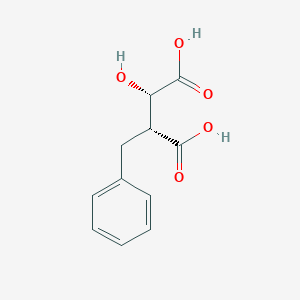
(4-Amino-2,3,5,6-tetrafluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-2,3,5,6-tetrafluorophenyl)acetic acid is a fluorinated aromatic compound with the molecular formula C8H5F4NO2 It is characterized by the presence of four fluorine atoms attached to the benzene ring, along with an amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2,3,5,6-tetrafluorophenyl)acetic acid typically involves the introduction of fluorine atoms onto a benzene ring followed by the addition of amino and acetic acid groups. One common method involves the fluorination of a suitable precursor, such as 4-nitrophenylacetic acid, followed by reduction to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using fluorinating agents such as elemental fluorine or fluorine-containing compounds. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2,3,5,6-tetrafluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
(4-Amino-2,3,5,6-tetrafluorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of fluorine chemistry.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals. Its fluorine atoms can enhance the biological activity and metabolic stability of these compounds.
Medicine: Research into its potential as a drug candidate or as a precursor for drug synthesis is ongoing. Fluorinated compounds often exhibit improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of (4-Amino-2,3,5,6-tetrafluorophenyl)acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, potentially enhancing its biological activity. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,3,5,6-tetrafluorobenzoic acid: Similar in structure but lacks the acetic acid moiety.
4-Amino-2,3,5,6-tetrafluoropyridine: Contains a pyridine ring instead of a benzene ring.
2,3,5,6-Tetrafluoroaniline: Lacks the acetic acid group and has only the amino group attached to the fluorinated benzene ring.
Uniqueness
(4-Amino-2,3,5,6-tetrafluorophenyl)acetic acid is unique due to the presence of both an amino group and an acetic acid moiety on a tetrafluorinated benzene ring. This combination of functional groups and fluorine atoms imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H5F4NO2 |
|---|---|
Molecular Weight |
223.12 g/mol |
IUPAC Name |
2-(4-amino-2,3,5,6-tetrafluorophenyl)acetic acid |
InChI |
InChI=1S/C8H5F4NO2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1,13H2,(H,14,15) |
InChI Key |
XBCVGHLAUUFKPF-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)N)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{[2-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B8471598.png)




![4-[N-(2-Benzyloxy-5-bromobenzyl)aminomethyl]Benzoic Acid](/img/structure/B8471626.png)
![[(S)-1-(Cyclopropylcarbamoyl-hydroxy-methyl)-butyl]-carbamic acid benzyl ester](/img/structure/B8471631.png)


![3-methyl-5-(2-morpholin-4-ylethyl)-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8471663.png)
